Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-

Overview

Description

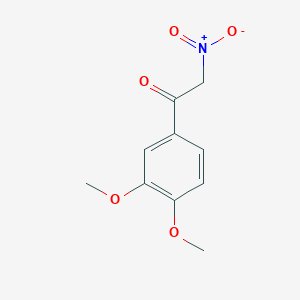

Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- is an organic compound with the molecular formula C10H11NO5 It is a derivative of acetophenone, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions and a nitro group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- typically involves the nitration of 1-(3,4-dimethoxyphenyl)ethanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Types of Reactions:

Oxidation: Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- can undergo oxidation reactions, where the ethanone group may be converted to a carboxylic acid or other oxidized derivatives.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they may be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: The primary product is the corresponding amine.

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmacological agent.

Medicine: Research may explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The methoxy groups may also influence the compound’s reactivity and interactions with enzymes or receptors.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)ethanone: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-Nitroacetophenone: Similar structure but lacks the methoxy groups, affecting its chemical and biological properties.

3,4-Dimethoxybenzaldehyde: Contains an aldehyde group instead of the ethanone group, leading to different reactivity and applications.

Uniqueness: Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- is unique due to the combination of the nitro group and methoxy groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications.

Biological Activity

Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- has the molecular formula . The compound features a nitro group at the second position and methoxy groups at the third and fourth positions of the phenyl ring. These functional groups significantly influence its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C10H11N2O5 |

| Functional Groups | Nitro (-NO2), Methoxy (-OCH3) |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- is largely attributed to its ability to interact with various biomolecular targets. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The methoxy groups enhance the compound's lipophilicity, affecting its absorption and distribution within biological systems.

Antimicrobial Activity

Research indicates that Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- exhibits antimicrobial properties. A study evaluated its efficacy against several bacterial strains and found it to inhibit growth effectively, suggesting potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines. For instance, it exhibited significant antiproliferative effects against melanoma cells with a GI50 value of 0.229 µM . This suggests that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-. These studies have highlighted:

- Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently. For example, reactions involving alkyl/aryl methyl ketones have shown promising yields under optimized conditions .

- Biological Evaluations : In a comparative study, derivatives of this compound were assessed for their antioxidant and anticancer activities. The presence of methoxy groups was found to enhance bioactivity significantly compared to other substitutions .

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-nitroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYXXWIJYAGDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325943 | |

| Record name | Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46729-91-3 | |

| Record name | NSC522064 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.